molecular formula C13H10N4O B7727686 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727686
M. Wt: 238.24 g/mol
InChI Key: YQCDEMBHCVGFFP-UHFFFAOYSA-N
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Description

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound that features a pyridine ring fused to a triazole ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The phenol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole and phenol groups allows for versatile interactions with various molecular targets, making it a valuable compound for drug design and other applications.

Properties

IUPAC Name

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-10-5-3-4-9(8-10)12-15-13(17-16-12)11-6-1-2-7-14-11/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCDEMBHCVGFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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